molecular formula C12H14Cl2N2O B1463831 1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one CAS No. 1240580-24-8

1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No. B1463831
M. Wt: 273.15 g/mol
InChI Key: DSUOPMQZXVPWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one, commonly known as DCPPE, is an organochlorine compound used in scientific research. It is a synthetic derivative of the naturally occurring compound piperazine, and is used as a model compound for studying the effects of organochlorines on biological systems. DCPPE has been studied extensively in the laboratory and is used in a variety of scientific research applications. In

Scientific Research Applications

Metabolism and Pharmacological Actions

Recent years have seen several arylpiperazine derivatives reaching clinical application stages, mainly for treating depression, psychosis, or anxiety, including compounds such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. Some metabolites have affinity for other neurotransmitter receptors, while others are largely unexplored despite their uncontrolled use as amphetamine-like designer drugs. The metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates (Caccia, 2007).

Environmental Impact and Bioremediation

The environmental impact of chlorophenols, including 2,4-dichlorophenol, has been extensively reviewed. These compounds generally exert moderate toxic effects on mammalian and aquatic life, although long-term exposure can significantly impact fish. The persistence of chlorophenols in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. A notable feature of chlorophenols is their strong organoleptic effect, which has implications for environmental contamination and remediation efforts (Krijgsheld & Gen, 1986).

Drug Design and Therapeutic Applications

Piperazine derivatives are significant in the rational design of drugs, evident in their inclusion in a plethora of medications across various therapeutic areas such as antipsychotics, antihistamines, antidepressants, and anticancer agents. Modifying the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. The versatility of the piperazine moiety in drug design underscores its importance in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUOPMQZXVPWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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